molecular formula C16H10O8 B021063 3,3'-Di-O-methylellagic acid CAS No. 2239-88-5

3,3'-Di-O-methylellagic acid

Cat. No.: B021063
CAS No.: 2239-88-5
M. Wt: 330.24 g/mol
InChI Key: KLAGYIBJNXLDTL-UHFFFAOYSA-N
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Description

3,3’-Di-O-methylellagic acid is a naturally occurring polyphenolic compound derived from ellagic acid. It is known for its antioxidant properties and potential therapeutic applications. This compound is found in various plants, including Euphorbia adenochlora, and has been studied for its biological activities, including its ability to inhibit the formation of acid-fastness in mycobacteria without hindering their growth .

Mechanism of Action

Target of Action

3,3’-Di-O-methylellagic acid, also known as 3,8-Di-O-methylellagic acid, is a natural compound that has been found to selectively inhibit the formation of acid-fastness in mycobacteria . This suggests that mycobacteria could be a primary target of this compound.

Mode of Action

The compound interacts with mycobacteria, inhibiting their ability to form acid-fastness . Acid-fastness is a property of certain bacteria that makes them resistant to decolorization by acids during staining procedures. By inhibiting this property, 3,3’-Di-O-methylellagic acid can potentially make these bacteria more susceptible to treatments.

Biochemical Pathways

Its ability to inhibit the formation of acid-fastness suggests that it may interfere with the lipid biosynthesis or cell wall assembly processes in mycobacteria .

Pharmacokinetics

It is known to be soluble in organic solvents such as methanol, ethanol, and dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of 3,3’-Di-O-methylellagic acid is the inhibition of acid-fastness formation in mycobacteria . This could potentially make these bacteria more susceptible to treatments. Additionally, the compound has been described as a hepatoprotective agent, suggesting that it may have beneficial effects on liver health due to its antioxidative properties .

Action Environment

The action of 3,3’-Di-O-methylellagic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action could be influenced by the presence of these solvents in the environment. Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

3,3’-Di-O-methylellagic acid has been shown to selectively inhibit the formation of acid-fastness in mycobacteria without retarding their growth This suggests that it interacts with certain enzymes or proteins in these bacteria to inhibit this process

Cellular Effects

The compound has been reported to have hepatoprotective properties, which are apparently due to its antioxidative effect This suggests that 3,3’-Di-O-methylellagic acid can influence cell function by protecting cells from oxidative damage

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Di-O-methylellagic acid can be synthesized through chemical reactions involving ellagic acid derivatives. One common method involves the methylation of ellagic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 3,3’-Di-O-methylellagic acid involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-O-methylellagic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,3’-Di-O-methylellagic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Di-O-methylellagic acid is unique due to its selective inhibition of mycobacterial acid-fastness and its hepatoprotective properties. Its specific methylation pattern also distinguishes it from other ellagic acid derivatives, contributing to its unique biological activities .

Properties

IUPAC Name

6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAGYIBJNXLDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176918
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-88-5
Record name 3,3′-Di-O-methylellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Di-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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